6-chloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide 6-chloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15183744
InChI: InChI=1S/C18H12ClN3O3S/c19-11-3-4-15-13(8-11)14(23)9-16(25-15)18(24)21-17-5-6-20-22(17)10-12-2-1-7-26-12/h1-9H,10H2,(H,21,24)
SMILES:
Molecular Formula: C18H12ClN3O3S
Molecular Weight: 385.8 g/mol

6-chloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15183744

Molecular Formula: C18H12ClN3O3S

Molecular Weight: 385.8 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide -

Specification

Molecular Formula C18H12ClN3O3S
Molecular Weight 385.8 g/mol
IUPAC Name 6-chloro-4-oxo-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]chromene-2-carboxamide
Standard InChI InChI=1S/C18H12ClN3O3S/c19-11-3-4-15-13(8-11)14(23)9-16(25-15)18(24)21-17-5-6-20-22(17)10-12-2-1-7-26-12/h1-9H,10H2,(H,21,24)
Standard InChI Key GHUSBAFLBQGXCM-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)CN2C(=CC=N2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Introduction

6-Chloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide is a complex organic compound belonging to the class of chromene derivatives. It features a chromene core, a thiophene ring, and a pyrazole moiety, making it of significant interest in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals.

Synthesis and Chemical Reactions

The synthesis of 6-chloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide typically involves multi-step organic synthesis techniques. These methods often include reactions typical of heterocycles, such as nucleophilic substitution and condensation reactions, which are crucial for modifying the compound's properties and enhancing its biological activity.

Synthesis Steps

  • Starting Materials: The synthesis begins with appropriate starting materials, such as thiophene derivatives and pyrazole precursors.

  • Coupling Reactions: These materials undergo coupling reactions to form the chromene core.

  • Functional Group Modifications: Further modifications involve the introduction of the chloro and carboxamide groups.

Biological Activities and Potential Applications

Compounds similar to 6-chloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide exhibit various biological activities, including antimicrobial and anticancer properties. The unique structural components of this compound, including the thiophene and pyrazole rings, contribute to its potential biological activity and applications in pharmaceuticals.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
6-Chloro-CoumarinLacks Thiophene; Similar Chromene CoreAntimicrobial, Anticancer
7-HydroxychromoneHydroxy Substitution; No Chloro GroupAntioxidant, Antimicrobial
3-ThiophenecarboxaldehydeContains Thiophene; Simpler StructureUsed in Organic Synthesis

Analytical Techniques

The characterization of 6-chloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide involves various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the compound's structure and purity.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns.

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